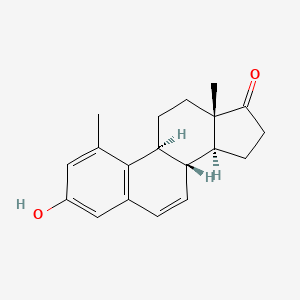

1-Methyl-6-dehydroestrone

描述

Steroidal Scaffold Modifications and Their Significance in Estrogen Analog Research

The chemical structure of steroidal hormones like estrone (B1671321) and 17β-estradiol has been a fertile ground for modifications aimed at developing new therapeutic agents. uc.pt These structural alterations have been explored across all rings of the steroid nucleus (A, B, C, and D rings) to influence the molecule's biological activity, receptor binding affinity, and metabolic stability. uc.pt

Modifications can range from the introduction of small functional groups, such as methyl or hydroxyl groups, to the addition of larger side chains or the formation of new rings. For instance, substitutions at the C-6, C-16, and C-17 positions of the estrone scaffold have been extensively investigated. researchgate.net Similarly, modifications at the C-11β position have been shown to convert estrogen receptor agonists into antagonists. nih.gov The introduction of a methyl group at various positions, including C-1, C-3, C-7, C-15, and C-16, has also been a subject of synthetic and biological evaluation. nih.gov

These modifications are significant as they can dramatically alter the interaction of the steroid with its target receptors, primarily the estrogen receptors (ERα and ERβ). oup.com For example, the addition of a methyl group at the C-4 position of estradiol (B170435) was found to decrease its binding affinity for ERα more than for ERβ. oup.com Such selective modulation of receptor activity is a key goal in the design of new drugs with improved efficacy and reduced side effects.

Historical Perspective of Dehydroestrone Derivatives in Chemical Synthesis

The synthesis of dehydroestrone derivatives has a rich history, driven by the quest to understand structure-activity relationships and to create novel therapeutic agents. Early work focused on the dehydrogenation of existing steroids to introduce unsaturation, a key feature of many dehydro derivatives. For example, the Wohl-Ziegler bromination of steroidal 1,4-dien-3-ones was a method used in the partial synthesis of 6-dehydroestrone (B104128). acs.org

The dienone-phenol rearrangement has also been a pivotal reaction in the synthesis of modified estrogens. This rearrangement in the steroid series has been used to produce 1-methyl-Δ6-dehydroestrone. researchgate.net Over the years, synthetic strategies have become more sophisticated, allowing for the stereoselective introduction of substituents and the construction of complex analogs. nih.gov

The interest in dehydroestrone derivatives also stems from their natural occurrence. For instance, 8,9-dehydroestrone (B195169) is a naturally occurring estrogen found in horses and is a minor component of conjugated estrogens used in hormone replacement therapy. wikipedia.org The study of these natural products has provided valuable insights into the biological activities of dehydro-steroids.

Research Landscape of 1-Methyl-6-dehydroestrone and Related Compounds

The research landscape for this compound is situated within the broader context of creating modified estrogens with specific biological profiles. While direct research on this compound itself is somewhat limited in publicly available literature, the synthesis and biological evaluation of related compounds provide a clear rationale for its investigation.

The introduction of a methyl group at the C-1 position and a double bond at the C-6 position are both known to influence the biological properties of estrogens. For example, the dienone-phenol rearrangement of Δ1,4,6-androstatrien-17-ol-3-one was reported to yield 1-methyl-Δ6-dehydroestradiol and 1-methyl-Δ6-dehydroestrone. researchgate.net These compounds were noted for their high estrogenic potency. researchgate.net

Furthermore, research into 6-dehydroestrone has shown that this modification can significantly affect receptor binding. Compared to estrone, 6-dehydroestrone exhibits a markedly decreased binding affinity for ERα while maintaining a similar affinity for ERβ. oup.com This suggests that the introduction of the 6-dehydro feature can confer receptor subtype selectivity.

The synthesis of analogs containing a methyl group at various positions on the steroid nucleus is an active area of research. For example, a series of 3-, 7-, 15-, and 16-methyl-substituted steroid analogs have been synthesized and evaluated for their cytotoxic activity. nih.gov This highlights the ongoing interest in exploring the impact of methylation on the biological activity of steroids.

Interactive Data Table of Related Compounds and Their Modifications

| Compound Name | Modification(s) | Ring(s) Modified | Significance/Finding |

| 4-Methylestradiol | Methyl group at C-4 | A | Decreased binding affinity for ERα more than ERβ. oup.com |

| 6-Dehydroestrone | Double bond at C-6 | B | Significantly decreased binding affinity for ERα, similar affinity for ERβ compared to estrone. oup.com |

| 1-Methylestrone (B57418) | Methyl group at C-1 | A | Characterized by alkali solubility and high estrogenic potency. researchgate.net |

| 11β-Aryl Estradiol Analogs | Aryl group at C-11β | C | Can act as potent anti-estrogens. nih.gov |

| 7α-Methyl Estrone | Methyl group at C-7α | B | Synthesis and comparison of estrogenic activity to unmethylated compounds has been described. |

| 8,9-Dehydroestrone | Double bond at C-8(9) | B/C | Naturally occurring estrogen in horses; a minor component of conjugated estrogens. wikipedia.org |

Structure

3D Structure

属性

CAS 编号 |

3129-08-6 |

|---|---|

分子式 |

C19H22O2 |

分子量 |

282.4 g/mol |

IUPAC 名称 |

(8R,9S,13S,14S)-3-hydroxy-1,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-one |

InChI |

InChI=1S/C19H22O2/c1-11-9-13(20)10-12-3-4-14-15(18(11)12)7-8-19(2)16(14)5-6-17(19)21/h3-4,9-10,14-16,20H,5-8H2,1-2H3/t14-,15+,16+,19+/m1/s1 |

InChI 键 |

KRCRSBUGDLOMGX-DRMAHVMPSA-N |

SMILES |

CC1=CC(=CC2=C1C3CCC4(C(C3C=C2)CCC4=O)C)O |

手性 SMILES |

CC1=CC(=CC2=C1[C@H]3CC[C@]4([C@H]([C@@H]3C=C2)CCC4=O)C)O |

规范 SMILES |

CC1=CC(=CC2=C1C3CCC4(C(C3C=C2)CCC4=O)C)O |

其他CAS编号 |

3129-08-6 |

产品来源 |

United States |

Synthetic Methodologies and Chemical Transformations of 1 Methyl 6 Dehydroestrone

Established Synthetic Routes for 1-Methyl-6-dehydroestrone

Selenium Dioxide Dehydrogenation Protocols

A principal method for introducing the C6-C7 double bond in the estrone (B1671321) backbone to yield this compound is through dehydrogenation using selenium dioxide (SeO₂). researchgate.net This reagent is a specific catalyst for the aromatization and dehydrogenation of cyclohexadiene skeletons. researchgate.net The process typically involves the dehydrogenation of 1-methylestrone (B57418). One documented example demonstrates the conversion of 1-methylestrone to this compound acetate (B1210297) via reflux with selenium dioxide, which is subsequently saponified. google.com

The efficiency and outcome of the selenium dioxide dehydrogenation are highly dependent on the reaction conditions. The choice of solvent is a critical parameter. Acetic acid is often employed as it enhances the solubility of selenium dioxide. Dioxane is another solvent that can be utilized in this process. To prevent unwanted oxidative side reactions, conducting the reaction under an inert atmosphere, such as nitrogen, is a key consideration. Following the reaction, the work-up procedure, which includes filtration and recrystallization from a solvent like methanol, is crucial for ensuring the purity of the final product. The reaction time is also a significant factor; for instance, heating 1-dehydroestrone acetate in acetic acid with selenium dioxide for ten to fifteen minutes has been reported to smoothly yield equilenin. acs.org

Table 1: Parameters for Selenium Dioxide Dehydrogenation

| Parameter | Condition/Reagent | Impact on Reaction |

|---|---|---|

| Catalyst | Selenium Dioxide (SeO₂) | Effects dehydrogenation at C6. |

| Starting Material | 1-Methylestrone | Precursor for the target compound. |

| Solvent | Acetic Acid, Dioxane | Acetic acid improves SeO₂ solubility. |

| Atmosphere | Nitrogen | Prevents oxidative side reactions. |

| Work-up | Filtration, Recrystallization | Ensures purity of the final product. |

The introduction of a double bond at the C6 position is a common transformation in steroid chemistry. nih.gov Selenium dioxide is recognized for its ability to mediate allylic oxidation and dehydrogenation of carbonyl compounds. thieme-connect.com The mechanism of selenium dioxide oxidation is believed to involve an initial ene reaction, followed by a -sigmatropic rearrangement. nih.gov While effective, the use of selenium dioxide can present challenges, including the generation of toxic waste and the potential for over-oxidation or degradation of the product if the reaction is not carefully monitored. caltech.edu

Optimization of Reaction Conditions and Solvent Systems

Superbase-Mediated Hydroxylation-Dehydration Approaches

A more recent and often higher-yielding approach to synthesizing this compound and its analogs involves a two-step process: C6 hydroxylation mediated by a superbase, followed by dehydration. This method offers a milder alternative to other techniques and can lead to significantly improved yields.

This synthetic strategy begins with the treatment of a protected estrogen with a superbase, such as lithium diisopropylamide (LDA). The high pKa of the superbase (typically >35) facilitates the deprotonation at the C6 position, creating a carbanion. This intermediate then reacts to install a hydroxyl group at C6.

Following hydroxylation, the newly introduced alcohol undergoes dehydration to form the C6-C7 double bond. Reagents like Martin's sulfurane or methyltriphenoxyphosphonium iodide are employed for this step. This dehydration avoids the harsh conditions that could potentially degrade the steroidal framework. In a broader context, cytochrome P450 enzymes can also catalyze hydroxylation reactions, which in some biological pathways are followed by dehydration. nih.gov

The superbase-mediated route has been reported to achieve yields greater than 85% with a notable reduction in the formation of side products. This high efficiency is a significant advantage over other methods. The mild conditions used in the dehydration step are crucial for preserving the integrity of the steroid backbone. The use of protective groups, such as acetylating the 3-hydroxyl group of estrone, is a critical strategy to prevent unwanted oxidation during the synthesis.

Table 2: Comparison of Synthetic Methodologies

| Method | Starting Material | Catalyst/Reagent | Reported Yield (%) | Key Advantages/Disadvantages |

|---|---|---|---|---|

| Selenium Dioxide Dehydrogenation | 1-Methylestrone | SeO₂, Acetic Acid | ~75 | Effective but can generate toxic waste. |

| Superbase-Mediated Hydroxylation-Dehydration | Protected Estrone | LDA, Martin's reagent | >85 | High yield, mild conditions, requires anhydrous setup. |

Mechanism of C6 Hydroxylation and Subsequent Dehydration

Dienone-Phenol Rearrangement Pathways

The dienone-phenol rearrangement is a critical acid-catalyzed reaction in steroid chemistry that converts a cyclohexadienone into a phenol. wikipedia.orgpw.live This process is essential for the synthesis of 1-methylated estrogens from androgen precursors. The reaction proceeds through the formation of a carbocation intermediate, which is stabilized by the delocalization of the positive charge. pw.live A subsequent rearrangement and loss of a proton result in the formation of a stable aromatic system. pw.live

Conversion from Δ1,4,6-Androstatriene Derivatives

The synthesis of this compound can be achieved from Δ1,4,6-androstatriene derivatives. Specifically, the dienone-phenol rearrangement of Δ1,4,6-androstatrien-17-ol-3-one and the corresponding 3,17-dione leads to the formation of 1-methyl-Δ6-dehydroestradiol and 1-methyl-Δ6-dehydroestrone, respectively. This transformation highlights a key difference in the rearrangement's outcome based on the steroid's saturation. The presence of the additional conjugated double bond in the Δ1,4,6-trienone system directs the rearrangement to yield the 1-methyl estrogen, in contrast to the products formed from Δ1,4-dien-3-ones. researchgate.net

Stereochemical Implications of Rearrangement

The stereochemistry of the starting material and the reaction conditions can influence the outcome of the dienone-phenol rearrangement. researchgate.net The migration tendency of different groups is determined by the relative stability of the intermediate carbocation. wikipedia.org In the context of steroidal dienones, the introduction of certain functional groups, such as an 11-keto group, has been observed to significantly slow down the rearrangement process. nih.gov This is thought to be due to the electron-withdrawing nature of the keto group, which reduces the migratory aptitude of the adjacent C-9 atom. nih.gov The stereochemistry of acid-catalyzed enolization has also been studied in related steroid systems. rsc.org

Protective Group Strategies in this compound Synthesis

In the multi-step synthesis of complex molecules like this compound, protecting groups are essential to temporarily mask reactive functional groups and prevent unwanted side reactions. researchgate.netorganic-chemistry.org The choice of protecting group is critical and must be stable under various reaction conditions while being easily removable. researchgate.net

Acetylation of Hydroxyl Groups

Acetylation is a common strategy to protect hydroxyl groups in steroid synthesis. cem.com In the synthesis of this compound, the 3-hydroxyl group of estrone can be acetylated to prevent its oxidation during subsequent steps. newdrugapprovals.org This is typically achieved using acetic anhydride (B1165640) in the presence of an acid catalyst like p-toluenesulfonic acid. The acetyl group is generally stable but can be labile under certain conditions, which can lead to the formation of byproducts. newdrugapprovals.org

Saponification for Deprotection

Saponification is the process of cleaving an ester bond, typically using a base, to regenerate the alcohol and a salt of the carboxylic acid. In the synthesis of this compound, after the desired chemical transformations have been carried out, the acetyl protecting group on the 3-hydroxyl group is removed via saponification. This is commonly accomplished using a solution of sodium hydroxide (B78521) in methanol, a process that can result in a near-quantitative recovery of the deprotected compound.

Derivatization and Chemical Modifications of the this compound Core

The this compound molecule can serve as a scaffold for further chemical modifications to explore structure-activity relationships. For instance, dehydrogenation of this compound can lead to the formation of the corresponding 1-methylequilenin derivatives. Conversely, catalytic hydrogenation can be employed to reduce the double bonds, affording 1-methylestrone. researchgate.net

Catalytic Hydrogenation to Saturated Analogs

Catalytic hydrogenation is a fundamental reduction reaction used to convert the C6-C7 alkene in this compound into a saturated alkane. libretexts.org This transformation effectively removes the unsaturation in the B-ring of the steroid. The reaction typically involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst.

Research has shown that the catalytic hydrogenation of 1-methyl-Δ6-dehydroestrone leads to the formation of 1-methylestrone. researchgate.netresearchgate.net In this process, hydrogen atoms add across the double bond, resulting in the corresponding saturated analog. libretexts.org This method is a direct route to producing 1-methylated steroids with a saturated B-ring from their Δ6-dehydro precursors. The specific stereochemistry of the resulting product (e.g., 6α or 6β hydrogen) can be influenced by the choice of catalyst and reaction conditions.

Table 1: Catalytic Hydrogenation of this compound

| Reactant | Key Reagents | Product | Reference |

|---|

Oxidation Reactions (e.g., Osmium Tetroxide, Peracid Oxidation of Δ6-compounds)

The C6-C7 double bond in this compound is susceptible to oxidation, providing a pathway to introduce new oxygenated functional groups. The stereochemical outcome of these reactions is often influenced by the steric hindrance posed by the angular methyl groups of the steroid nucleus. researchgate.net

The oxidation of Δ6-dehydro steroids using specific reagents leads to the formation of glycols (diols) or epoxides (oxides).

Glycol Formation : Treatment of Δ6-dehydroestrone derivatives with osmium tetroxide (OsO₄) results in syn-dihydroxylation, yielding the corresponding 6α,7α-glycols. researchgate.netannualreviews.org This reaction involves the concerted addition of two hydroxyl groups to the same face of the double bond. masterorganicchemistry.comyoutube.com The attack of the bulky osmium tetroxide reagent typically occurs from the less sterically hindered α-face of the steroid molecule. researchgate.net

Oxide (Epoxide) Formation : Peracid oxidation, using reagents like peroxybenzoic acid, of Δ6-compounds yields the corresponding 6α,7α-oxides (epoxides). researchgate.netcore.ac.uk Similar to osmylation, the epoxidation generally occurs on the α-face to avoid steric clash with the β-face angular methyl groups. researchgate.net

The glycols and oxides formed from the oxidation of the Δ6-double bond can be further transformed into a variety of other functionalized steroids.

Inversion : The initially formed 6α,7α-glycols can undergo inversion when treated with acid. researchgate.net This process leads to the formation of the more thermodynamically stable 6β,7α-glycols. Similarly, the 6α,7α-oxides can be opened via acid-catalyzed hydrolysis to yield the trans-diaxial 6β,7α-glycols. researchgate.net

Reduction : The 6α,7α-oxides are versatile intermediates that can be reduced using hydride reagents, such as lithium aluminum hydride (LiAlH₄). This reductive opening of the epoxide ring leads to the formation of 7α-hydroxyestrone derivatives. researchgate.netcore.ac.uk

Table 2: Oxidation and Subsequent Reactions of Δ6-Dehydro Steroids

| Starting Material | Reagent/Condition | Intermediate Product | Subsequent Reagent/Condition | Final Product | Reference |

|---|---|---|---|---|---|

| Δ6-Dehydroestrone derivative | Osmium Tetroxide (OsO₄) | 6α,7α-Glycol | Acid | 6β,7α-Glycol | researchgate.net |

| Δ6-Dehydroestrone derivative | Peracid | 6α,7α-Oxide | Acid | 6β,7α-Glycol | researchgate.net |

Formation of Glycols and Oxides

Alkene and Alkyne Chemistry Applications

The C6-C7 double bond (an alkene) is the most reactive site for many chemical transformations of this compound. wou.edu Its presence allows for a range of addition reactions that are characteristic of unsaturated hydrocarbons. youtube.com The hydrogenation and oxidation reactions discussed above are primary examples of its application in alkene chemistry. Furthermore, the molecule itself can be a key intermediate in multi-step syntheses, where the controlled modification of the Δ6-bond is a crucial step toward a final target molecule. dss.go.th For instance, the elimination reaction of a 7-hydroxy derivative is a common method to introduce the Δ6-double bond, creating this compound as a precursor for further functionalization. dss.go.th

Introduction of Isotopic Labels for Research (e.g., Tritium (B154650), Deuterium)

Isotopically labeled compounds are invaluable tools in metabolic, pharmacokinetic, and receptor-binding studies. For this compound, isotopic labels like deuterium (B1214612) (²H or D) and tritium (³H or T) can be incorporated through several methods.

Catalytic Hydrogenation : One straightforward method for introducing deuterium or tritium is through catalytic hydrogenation of the C6-C7 double bond using deuterium gas (D₂) or tritium gas (T₂) instead of hydrogen gas (H₂). nih.gov This would yield 1-methylestrone labeled at the C-6 and C-7 positions.

Acid-Catalyzed Exchange : The hydrogen atoms on the aromatic A-ring can be exchanged for deuterium or tritium under acidic conditions. This is typically achieved by treating the steroid with a deuterated or tritiated acid source, such as a mixture of methanol-d (B46061) and deuterium oxide. nih.gov This method would selectively label the ortho positions (C-2 and C-4) on the phenolic ring.

These labeling strategies provide researchers with powerful probes to study the biological pathways and mechanisms of action of these modified estrogens. nih.govmedchemexpress.com

Comparative Analysis of Synthetic Methodologies

Several synthetic routes to this compound have been reported, each starting from different precursors and employing distinct chemical strategies.

Dienone-Phenol Rearrangement : One prominent synthesis involves the dienone-phenol rearrangement of Δ¹,⁴,⁶-androstatrien-17-ol-3-one. researchgate.net This method constructs the phenolic A-ring and the 1-methyl group in a key rearrangement step, directly yielding 1-methyl-Δ6-dehydroestradiol, which can be oxidized to the target ketone.

Dehydrogenation of 1-Methylestrone : An alternative approach starts with 1-methylestrone and introduces the C6-C7 double bond via a dehydrogenation reaction. This can be accomplished using reagents like selenium dioxide (SeO₂), which selectively oxidizes the allylic C-6 and C-7 positions to form the alkene.

Elimination from a 7-Hydroxy Precursor : A third pathway involves the synthesis of a 6-methyl-7α-hydroxyestrone intermediate. dss.go.th The hydroxyl group at C-7 can then be converted into a good leaving group (e.g., a mesylate), followed by an elimination reaction to generate the C6-C7 double bond, affording 6-methyl-6-dehydroestrone. dss.go.th While this reference describes the synthesis of the 6-methyl isomer, a similar strategy could be envisioned for the 1-methyl analog starting from an appropriate precursor.

Table 3: Comparison of Synthetic Routes to this compound

| Synthetic Method | Key Precursor | Key Transformation | Advantages | Potential Limitations | Reference |

|---|---|---|---|---|---|

| Dienone-Phenol Rearrangement | Δ¹,⁴,⁶-Androstatriene derivative | Acid-catalyzed rearrangement | Convergent; forms aromatic ring and introduces methyl group simultaneously. | Requires specific dienone precursor; may have yield or regioselectivity issues. | researchgate.net |

| Dehydrogenation | 1-Methylestrone | Selenium dioxide (SeO₂) oxidation | Direct introduction of unsaturation from a common precursor. | Use of toxic selenium reagents; potential for over-oxidation or side reactions. |

Each methodology presents a unique set of advantages and challenges related to starting material availability, reaction efficiency, and scalability. The choice of a particular route often depends on the specific goals of the synthesis and the resources available.

Molecular Interactions and Estrogen Receptor Binding Dynamics of 1 Methyl 6 Dehydroestrone

Binding Affinity to Estrogen Receptors (ERα and ERβ)

1-Methyl-6-dehydroestrone demonstrates a distinct binding profile for the two primary estrogen receptor subtypes, ERα and ERβ. Research indicates that the compound's structural modifications lead to differential affinities for these receptors. Studies have shown that while it maintains a binding affinity for ERβ that is comparable to the endogenous estrogen, estrone (B1671321), its affinity for ERα is significantly lower. This suggests that the alterations in the steroid's A and B rings impact the interaction with the ligand-binding pockets of the two receptor subtypes differently.

The binding affinity of this compound to estrogen receptors is notably different when compared to primary endogenous estrogens like estradiol (B170435) and estrone. Estradiol typically binds with high and roughly equal affinity to both ERα and ERβ. medchemexpress.com Estrone, a metabolic precursor to estradiol, generally shows a preference for ERα. medchemexpress.com

In contrast, this compound exhibits a markedly reduced binding affinity for ERα when compared to estrone. However, its affinity for ERβ remains similar to that of estrone. This differential profile is also observed in the related compound 6-dehydroestrone (B104128) (lacking the 1-methyl group), which has a significantly decreased binding affinity for ERα but nearly the same affinity for ERβ when compared to estrone. oup.com

| Compound | Relative Binding Affinity for ERα | Relative Binding Affinity for ERβ |

|---|---|---|

| This compound | Significantly reduced (vs. Estrone) | Similar (vs. Estrone) |

| Estradiol | 100% (Reference) | 100% (Reference) |

| Estrone | 60% | 37% |

| 6-Dehydroestrone | ~6% (10% of Estrone's RBA) oup.com | Nearly the same as Estrone oup.com |

The binding data reveals that this compound possesses a selective affinity for the ERβ subtype over the ERα subtype. While many endogenous estrogens like estradiol show little selectivity, and others like estrone show a preference for ERα, this compound's profile is reversed. medchemexpress.com Its significantly diminished affinity for ERα, coupled with a retained affinity for ERβ, establishes it as an ERβ-preferential ligand. This selectivity is a key pharmacological characteristic, as ERα and ERβ often have different tissue distribution patterns and can mediate different, sometimes opposing, physiological effects. oup.com

Differential Binding Profiles Compared to Endogenous Estrogens (e.g., Estrone, Estradiol)

Mechanistic Insights into Estrogen Receptor Pathway Interaction

Like other estrogenic compounds, this compound is understood to function by activating estrogen receptor signaling pathways. As a member of the nuclear receptor family, ERs primarily act as ligand-activated transcription factors. wikipedia.org The general mechanism involves the following steps:

Ligand Binding: The compound enters the target cell and binds to the ligand-binding domain of ERα or ERβ located in the cytoplasm or nucleus. wikipedia.org

Dimerization and Translocation: This binding induces a conformational change in the receptor, causing it to dimerize (forming ERα-ERα, ERβ-ERβ, or ERα-ERβ pairs). oup.comwikipedia.org The ligand-receptor complex then translocates into the nucleus if it was not already there. wikipedia.org

DNA Binding and Gene Regulation: Within the nucleus, the receptor dimer binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes. wikipedia.orgnih.gov This complex then recruits a variety of coactivator or corepressor proteins. wikipedia.org This assembly regulates the transcription of downstream genes, leading to changes in protein synthesis and cellular function. wikipedia.org

Additionally, estrogens can initiate rapid, non-genomic signaling by interacting with ERs located at the cell membrane. wikipedia.org These membrane-associated ERs can form complexes with proteins like G proteins and receptor tyrosine kinases, activating signaling cascades such as the MAPK/ERK and PI3K/AKT pathways, which can also influence gene expression. wikipedia.orgnih.gov

Conformational Dynamics and Ligand-Receptor Complex Formation

The formation of the this compound-receptor complex is a dynamic process governed by the specific molecular structure of the ligand and the architecture of the receptor's ligand-binding domain (LBD). The LBD (E/F domain) forms a hydrophobic pocket that accommodates the steroidal ligand. wikipedia.orgnih.gov The binding of a ligand like this compound into this pocket induces a critical conformational change, particularly in a region known as helix 12. medchemexpress.com

Biological Activities and Mechanistic Investigations of 1 Methyl 6 Dehydroestrone in in Vitro and in Vivo Animal Models

Cell Line Studies

The examination of 1-methyl-6-dehydroestrone in controlled laboratory settings using cell cultures is a critical first step in elucidating its molecular interactions and potential therapeutic effects. Research in this area has focused on its impact on cancer cell lines that are responsive to estrogen.

Inhibition of Proliferation in Estrogen-Responsive Cell Lines

The structural characteristics of this compound, specifically the methyl group at the C-1 position and the double bond at C-6, are known to influence how the molecule binds to estrogen receptors (ERs), ERα and ERβ. The differential binding to these receptor subtypes is a key determinant of a compound's estrogenic or antiestrogenic activity.

Studies on analogous compounds offer some insight. For instance, the introduction of a methyl group at the C-1 position of estradiol (B170435) has been shown to decrease its binding affinity for both ERα and ERβ by approximately 90%. oup.com Separately, the related compound 6-dehydroestrone (B104128) displays a markedly lower binding affinity for ERα compared to estrone (B1671321), while its affinity for ERβ remains nearly the same. oup.com These findings suggest that this compound may also exhibit a unique profile of estrogen receptor modulation, which could translate to an inhibitory effect on the proliferation of estrogen-dependent cancer cells, such as the widely studied MCF-7 breast cancer cell line. However, direct, peer-reviewed studies quantifying the antiproliferative effects of this compound on these cell lines are not extensively available in the public domain.

Induction of Apoptosis Mechanisms

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. Estrogen and its analogs can induce apoptosis in certain contexts, often mediated through the estrogen receptor. dtic.mil The potential for this compound to induce apoptosis is theoretically linked to its interaction with estrogen receptor-mediated signaling pathways. The unique structural modifications of the compound could potentially trigger apoptotic cascades in hormone-sensitive cancer cells. However, specific experimental data from peer-reviewed literature detailing the induction of apoptosis by this compound, including the specific molecular pathways involved, is not currently available.

Animal Model Studies (Non-Clinical Efficacy)

Investigations in Rodent Models

Rodent models, particularly rat models of chemically-induced mammary tumors (e.g., using 7,12-dimethylbenz[a]anthracene (B13559) or DMBA), are standard for the preclinical evaluation of potential breast cancer therapeutics. mdpi.com Early synthetic work from 1968 reported that the dienone-phenol rearrangement of Δ1,4,6-androstatrien-17-ol-3-one and its corresponding dione (B5365651) produced 1-methyl-Δ6-dehydroestradiol and 1-methyl-Δ6-dehydroestrone, noting the latter's "high estrogenic potency". researchgate.net This suggests that the compound is biologically active in vivo. However, detailed studies in rodent models specifically investigating the non-clinical efficacy of this compound in terms of tumor growth inhibition or regression are not well-documented in accessible scientific literature.

Studies in Non-Human Primate Models

Non-human primate models are valuable in preclinical research due to their physiological similarity to humans, especially in endocrinological studies. mdpi.comnih.gov They are often used to evaluate hormone replacement therapies and their effects on various organ systems. At present, there is no available scientific literature detailing specific studies of this compound in non-human primate models.

Endocrine System Modulation in Animal Systems

The "high estrogenic potency" of this compound mentioned in early synthetic reports implies that it actively modulates the endocrine system. researchgate.net Its structural similarity to other estrogens suggests it would interact with estrogen receptors in various tissues, potentially affecting the hypothalamic-pituitary-gonadal axis and other endocrine functions. The differential affinity for ERα and ERβ, as inferred from related compounds, could lead to a unique profile of endocrine modulation compared to estradiol or estrone. oup.com However, specific in vivo studies in animal models to characterize these endocrine-modulating effects are not described in the available peer-reviewed literature.

Effects on Reproductive Tissues (e.g., Ovarian Cysts)

The influence of estrogens and their derivatives on reproductive tissues is a critical area of investigation. Ovarian cysts, which are fluid-filled sacs that develop on or within an ovary, can be influenced by hormonal imbalances. In dairy cattle, ovarian cysts are a significant cause of reproductive failure and are defined as follicular structures of at least 2.5 cm in diameter that persist for at least 10 days without a corpus luteum. nih.gov The development of these cysts has been linked to a reduced responsiveness of the hypothalamus and pituitary to estradiol, leading to insufficient release of luteinizing hormone (LH). nih.gov

Animal models are crucial for understanding the mechanisms behind ovarian cyst formation. For instance, in hypophysectomized rats, the administration of hormones like follicle-stimulating hormone (FSH) and human chorionic gonadotropin (hCG) can induce the formation of large follicular cysts. nih.gov This suggests a role for gonadotropins in the pathology of ovarian cysts. nih.gov Furthermore, studies in various animal models, including dairy cattle, water buffalo, pigs, and dogs, have pointed to factors like stress, elevated androgens, and an imbalance of oxidants and antioxidants in the development of cystic ovaries. mdpi.com Specifically, in sows, a correlation has been observed between the presence of ovarian cysts and the levels of estradiol and testosterone (B1683101) in the cystic ovaries. mdpi.com

In neonatal animals, ovarian cysts can arise from maternal hormonal stimulation in utero. jcrpe.org However, elevated fetal androgens, as seen in conditions like congenital adrenal hyperplasia (CAH), may also contribute to cyst formation. jcrpe.org Animal studies propose that testosterone may amplify the effect of FSH, promoting follicular growth and potentially leading to cysts. jcrpe.org Another theory suggests that excess adrenal steroids can disrupt the normal cycle of gonadotropin release or have a direct impact on the ovaries, resulting in cyst formation. jcrpe.org

Impact on Bone Density

Estrogens play a well-established role in maintaining bone density. Reduced estrogen levels, particularly after menopause, are a primary contributor to osteoporosis, a condition characterized by a loss of bone mass and an increased risk of fractures. nih.gov Hormone replacement therapy (HRT) is often recommended to prevent this bone loss. nih.gov

The effectiveness of estrogen therapy on bone mineral density (BMD) is linked to serum estradiol levels. researchgate.net Studies have shown that even low concentrations of estradiol can suppress bone resorption by inhibiting osteoclast activity. researchgate.net A meta-analysis of studies on transdermal estrogen delivery in postmenopausal women demonstrated a significant increase in lumbar spine BMD after one to two years of therapy. nih.gov This highlights the protective effect of estrogen on bone structure. nih.gov

In specific populations, such as young women with anorexia nervosa who have low levels of dehydroepiandrosterone (B1670201) (DHEA) and estrogen, hormonal treatments have been investigated for their effects on bone density. nih.gov In a study comparing oral DHEA treatment to conventional HRT, both groups showed a significant increase in total hip BMD over a year, which was correlated with increases in IGF-I. nih.gov The DHEA group also showed a significant increase in bone formation markers. nih.gov

Cardiovascular System Effects (Analogous to Equilin)

The cardiovascular effects of estrogens are complex and have been a subject of extensive research. Premenopausal women generally have a lower incidence of cardiovascular disease compared to men, an advantage partly attributed to the positive effects of estrogen on lipoprotein profiles. nih.gov However, the use of estrogen therapy in postmenopausal women has yielded mixed results in clinical trials regarding cardiovascular risk. nih.govhres.ca

Equilin (B196234), a major component of conjugated equine estrogens (CEE), has been studied for its cardiovascular effects. nih.gov Research on isolated mesenteric arteries from female spontaneously hypertensive rats suggests that equilin can induce endothelium-independent relaxation. nih.gov This vasodilator effect is thought to be mediated, at least in part, by the inhibition of calcium entry into vascular smooth muscle cells, a mechanism also observed with 17β-estradiol. nih.gov Interestingly, while equilin has a lower affinity for estrogen receptors compared to 17β-estradiol, it exhibits higher antioxidant potency. nih.gov

Estrogens can influence the cardiovascular system through both genomic (receptor-mediated) and non-genomic pathways. nih.gov The non-genomic actions include direct interactions with ion channels in the vascular wall. nih.gov The differential effects of various estrogens, like equilin and 17β-estradiol, on vascular tissues may be attributed to their distinct chemical structures and receptor binding properties. nih.gov

Comparative Biological Activity with Related Estrogen Derivatives

The biological activity of estrogen derivatives is determined by their chemical structure, which influences their binding affinity for estrogen receptors (ERα and ERβ) and their subsequent physiological effects. oup.com The addition of different functional groups to the basic steroid structure can significantly alter these properties. oup.com

For instance, compared to estrone (E1), 6-dehydroestrone shows a significantly decreased binding affinity for ERα while maintaining a similar affinity for ERβ. oup.com In contrast, equilin has a slightly decreased affinity for ERα but a drastically increased affinity for ERβ compared to E1. oup.com The addition of a methyl group to the C-1 position of estradiol (E2), creating 1-methylestradiol, leads to a comparable decrease in binding affinity for both ERα and ERβ by approximately 90%. oup.com

These differences in receptor binding translate to varied biological effects in different tissues. A high binding affinity does not always equate to a strong estrogenic effect, as the resulting receptor-steroid complex must have the correct conformation to initiate a biological response. Of the physiological estrogens, estradiol generally has the strongest effect due to its high binding affinity.

The table below summarizes the relative binding affinities (RBA) of various estrogen derivatives for human ERα and ERβ, with the RBA of estradiol (E2) set to 100%.

| Compound | Abbreviation | RBAα (%) | RBAβ (%) | RBAα/RBAβ |

| Estradiol | E2 | 100 | 100 | 1.0 |

| Estrone | E1 | 45 | 14 | 3.2 |

| 6-dehydroestrone | 4.5 | 13 | 0.3 | |

| Equilin | 20 | 180 | 0.1 | |

| 1-Methylestradiol | 1-Methyl-E2 | 79.4 | 14 | 1.8 |

| Data sourced from a study on the quantitative structure-activity relationship of various endogenous estrogen metabolites. oup.com |

Metabolic Pathways and Biotransformation Studies of 1 Methyl 6 Dehydroestrone

Identification of Metabolic Pathways in Biological Systems (e.g., Liver Microsomes)

The biotransformation of estrogens, including modified compounds like 1-Methyl-6-dehydroestrone, primarily occurs in the liver, where a complex network of enzymes facilitates their conversion into various metabolites. oup.comoup.com Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of these enzymes and are frequently used in in vitro studies to elucidate metabolic pathways. nih.gov The metabolism of estrogens is crucial as the resulting metabolites can possess different biological activities compared to the parent compound. oup.com

Role as a Model Compound for Estrogen Metabolism Research

This compound serves as a valuable model compound for investigating the metabolism of estrogens. Its structural modifications, the methyl group at the C-1 position and the double bond at the C-6 position, provide a unique substrate to explore how such alterations influence enzymatic reactions and the resulting metabolite profiles. By studying its biotransformation, researchers can gain insights into the structure-activity relationships of estrogen metabolism and how specific chemical changes affect interactions with metabolic enzymes.

Formation and Characterization of Primary Metabolites

The primary metabolic transformations of estrogens typically involve hydroxylation and the formation of keto metabolites. nih.gov In the case of this compound, its metabolism would be expected to follow similar pathways, leading to the formation of various hydroxylated and dehydrogenated derivatives. The characterization of these metabolites is essential for understanding their potential biological functions.

Studies on related estrogens, such as estrone (B1671321) and estradiol (B170435), have identified numerous metabolites formed through reactions catalyzed by cytochrome P450 (CYP) enzymes. oup.comnih.gov These reactions include hydroxylation at various positions on the steroid nucleus, such as the 2-, 4-, 6-, 7-, 15-, and 16-positions. oup.comoup.com It is plausible that this compound undergoes similar oxidative transformations.

Oxidative Metabolism by Cytochrome P450 Isoforms (e.g., CYP1A1, CYP2A6)

The oxidative metabolism of estrogens is predominantly carried out by various isoforms of the cytochrome P450 enzyme system. oup.com Different CYP isoforms exhibit distinct catalytic activities and regioselectivity, leading to the formation of a diverse array of metabolites. nih.gov

For instance, CYP1A1 is known to have high activity for the 2-hydroxylation of estradiol and also catalyzes hydroxylation at other positions. nih.gov CYP1A2 is also a major enzyme in hepatic estrogen 2-hydroxylation. oup.com Studies with other estrogens have shown that CYP2A6 can catalyze the formation of dehydroestrogen metabolites. oup.com

Regioselectivity of Hydroxylation and Dehydrogenation

The specific positions on the this compound molecule where hydroxylation and dehydrogenation occur are determined by the regioselectivity of the involved CYP isoforms. For example, in the metabolism of estradiol, CYP1A1 shows a preference for 2-hydroxylation, while also producing 15α-, 6α-, 4-, and 7α-hydroxylated metabolites. nih.gov The presence of the methyl group at C-1 and the double bond at C-6 in this compound would likely influence the regioselectivity of these enzymes, potentially leading to a unique metabolite profile.

Research on similar dehydroestrogens, such as 8,9-dehydroestrone (B195169), has shown that hydroxylation occurs at the 2- and 4-positions, with 2-hydroxylation being the predominant pathway in rat liver microsomes. acs.org

Detection of Dehydroestrogen Metabolites

The detection and characterization of dehydroestrogen metabolites are typically achieved using advanced analytical techniques such as high-performance liquid chromatography (HPLC) combined with mass spectrometry (MS). oup.comresearchgate.net In studies of estradiol metabolism by CYP2A6, gas chromatography/mass spectrometry (GC/MS) analysis of HPLC fractions revealed the presence of 6-dehydro-E2 and 9(11)-dehydro-E2. oup.com Similarly, the metabolites of this compound would be identified and quantified using these methods.

| Parent Compound | Metabolic Reaction | Potential Metabolite | Key Enzymes |

|---|---|---|---|

| This compound | 2-Hydroxylation | 2-Hydroxy-1-methyl-6-dehydroestrone | CYP1A1, CYP1A2 |

| This compound | 4-Hydroxylation | 4-Hydroxy-1-methyl-6-dehydroestrone | CYP1B1, CYP3A family |

| This compound | 16α-Hydroxylation | 16α-Hydroxy-1-methyl-6-dehydroestrone | CYP3A7 |

| This compound | Further Dehydrogenation | 1-Methyl-x,6-bisdehydroestrone | CYP enzymes |

Conjugation Reactions (e.g., Glucuronidation, Sulfation) in Animal Models

Following oxidative metabolism, estrogen metabolites, as well as the parent compound, can undergo phase II conjugation reactions. wikipedia.org These reactions, which include glucuronidation and sulfation, increase the water solubility of the compounds, facilitating their excretion from the body. wikipedia.orghmdb.ca

Glucuronidation is catalyzed by UDP-glucuronosyltransferases (UGTs), while sulfation is mediated by sulfotransferases (SULTs). These enzymes are present in the liver and other tissues. wikipedia.org In animal models, the administration of estrogens leads to the formation of glucuronide and sulfate (B86663) conjugates, which are then excreted in the urine. wikipedia.org For example, estrone is excreted as estrone sulfate and estrone glucuronide. wikipedia.org It is expected that this compound and its hydroxylated metabolites would also be substrates for these conjugation enzymes in animal models. The sulfation of a similar compound, 8,9-dehydroestrone, has been described, indicating that dehydroestrogens can undergo this conjugation pathway. google.com

| Substrate | Conjugation Reaction | Potential Conjugate | Enzyme Family |

|---|---|---|---|

| This compound | Glucuronidation | This compound-3-O-glucuronide | UGTs |

| This compound | Sulfation | This compound-3-O-sulfate | SULTs |

| Hydroxy-1-methyl-6-dehydroestrone | Glucuronidation | Hydroxy-1-methyl-6-dehydroestrone glucuronide | UGTs |

| Hydroxy-1-methyl-6-dehydroestrone | Sulfation | Hydroxy-1-methyl-6-dehydroestrone sulfate | SULTs |

Pharmacokinetic Profiles in Preclinical Animal Models

Absorption and Bioavailability Considerations

The absorption and bioavailability of estrogens can be highly variable depending on their chemical structure and the route of administration. Natural estrogens like estrone generally exhibit low oral bioavailability due to extensive first-pass metabolism in the liver. wikipedia.orgiiab.me After oral administration, estrogens are well-absorbed from the gastrointestinal tract, but a significant portion is metabolized before reaching systemic circulation. fda.gov

For conjugated estrogens, administration with food has been shown to alter the absorption profile, decreasing the maximum concentration (Cmax) of total estrone while increasing that of equilin (B196234), another estrogen component. fda.gov It is plausible that the bioavailability of this compound would also be subject to significant first-pass metabolism, and its absorption could be influenced by factors such as co-administration with food.

Interactive Table: Factors Affecting Estrogen Absorption

| Factor | Effect on Absorption/Bioavailability | Example Compound(s) | Citation |

|---|---|---|---|

| First-Pass Metabolism | Significantly reduces oral bioavailability. | Estrone | wikipedia.orgiiab.me |

| Food Intake | Can alter the rate and extent of absorption. | Conjugated Estrogens | fda.gov |

| Chemical Formulation | Water-soluble conjugates are well-absorbed from the GI tract. | Conjugated Estrogens | fda.gov |

Elimination Routes and Clearance Mechanisms

Drug elimination from the body occurs through two primary processes: excretion of the unchanged drug and biotransformation into metabolites which are then excreted. mhmedical.com For estrogens, biotransformation is the predominant route of elimination. iiab.memhmedical.com

Estrogens and their metabolites are primarily eliminated from the body as water-soluble sulfated and glucuronidated conjugates in the urine. nih.govwikipedia.org Following an injection of labeled estrone in women, nearly 90% is recovered in urine and feces within four to five days. wikipedia.org The metabolic clearance rate of estrone is estimated to be high, around 1,050 L/day/m². wikipedia.org Given its structural similarity, this compound is likely eliminated through similar clearance mechanisms, involving hepatic metabolism followed by renal excretion of its conjugated metabolites. The rate of clearance would be influenced by the efficiency of the hepatic CYP enzymes and conjugating enzymes in metabolizing this specific structure.

Factors Influencing Systemic Exposure (e.g., Body Composition)

Systemic exposure to a drug can be influenced by various physiological factors, including body composition. hres.ca In postmenopausal women, obesity (high body mass index) has been associated with lower systemic exposures of conjugated estrogens and the selective estrogen receptor modulator (SERM) bazedoxifene. hres.cahres.ca This suggests that body composition can significantly impact the pharmacokinetics of estrogenic compounds. The lipophilic nature of steroids means they can be distributed into and stored in adipose tissue, which could potentially lower their plasma concentrations in individuals with higher body fat. Therefore, it is conceivable that the systemic exposure of this compound could also be lower in subjects with a higher body mass index.

Bioactivation and Detoxification Processes

The metabolism of estrogens is a double-edged sword; while it facilitates elimination (detoxification), it can also lead to the formation of reactive metabolites (bioactivation) that may have toxicological implications. nih.govresearchgate.net

Bioactivation of estrogens often involves their oxidation to catechol estrogens (e.g., 2-hydroxy and 4-hydroxy metabolites), which can be further oxidized to form semiquinones and quinones. researchgate.netnih.gov These quinone species are reactive electrophiles that can bind covalently to cellular macromolecules like proteins and DNA, a process that is linked to cytotoxicity and carcinogenesis. nih.govacs.org The formation of these reactive intermediates is catalyzed by oxidative enzymes such as cytochrome P450s and peroxidases. researchgate.net

Interactive Table: Key Enzymes in Estrogen Bioactivation and Detoxification

| Process | Enzyme Family | Specific Enzyme Example(s) | Function | Citation |

|---|---|---|---|---|

| Bioactivation | Cytochrome P450 | CYP1A1, CYP1B1 | Catalyze hydroxylation to form catechol estrogens, the precursors to reactive quinones. | oup.comresearchgate.net |

| Detoxification | Catechol-O-methyltransferase | COMT | Methylates catechol estrogens, preventing their oxidation to quinones. | nih.gov |

| Detoxification | NAD(P)H:quinone oxidoreductase | NQO1 | Catalyzes the two-electron reduction of quinones back to stable hydroquinones. | nih.gov |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis

Impact of Methyl Substitution at the 1-Position on Biological Activity

The addition of a methyl group at the C1-position of the steroid nucleus generally influences the binding affinity and activity of estrogens. While specific data for 1-methyl-6-dehydroestrone is limited in comparative studies, research on related estrogens provides valuable insights. For instance, the introduction of a methyl group at the 1-position of estradiol (B170435) (E2) to form 1-methyl-E2 results in a compound with a notable binding affinity for both ERα and ERβ. oup.com Specifically, 1-methyl-E2 demonstrates a relative binding affinity (RBA) for ERα that is 79.4% of that of estradiol, and for ERβ, it is 112.2% of estradiol's affinity. oup.com This suggests that the 1-methyl substitution can be well-tolerated and may even slightly enhance binding to ERβ. oup.com The presence of a methyl group can alter the electronic and steric properties of the A-ring, potentially affecting the crucial hydrogen bonding interactions with key amino acid residues in the ligand-binding pocket of the estrogen receptors. plos.org

Influence of Other Steroid Nucleus Modifications on Estrogen Receptor Binding Affinities

The binding affinity of steroidal estrogens is highly sensitive to various modifications across the entire steroid nucleus. The presence and stereochemistry of hydroxyl groups, the introduction of double bonds, and the addition of various functional groups can all modulate ER binding. rose-hulman.eduuomustansiriyah.edu.iq

A-Ring Modifications: The phenolic A-ring and its 3-hydroxyl group are critical for high-affinity binding, forming essential hydrogen bonds with residues like Glu353 and Arg394 in ERα. plos.org Modifications at the C2 and C4 positions, such as hydroxylation or methylation, can alter binding affinities. For example, 2-hydroxyestrone (B23517) shows a preferential binding for ERα over ERβ. oup.com

B-Ring Modifications: As discussed, unsaturation in the B-ring, such as the Δ6-double bond, significantly impacts binding. oup.com Other modifications, like the introduction of a 6-keto group, can maintain high affinity for both ER subtypes. aacrjournals.org

C-Ring Modifications: The C-ring is generally less tolerant to substitutions. For instance, metabolites with modifications at the 11-position often exhibit a significant loss of binding affinity for both ERα and ERβ. aacrjournals.org

D-Ring Modifications: The D-ring can accommodate various substitutions, which can influence receptor selectivity. For example, many D-ring metabolites of estradiol show a preferential binding affinity for ERβ over ERα. oup.com The stereochemistry of the 17-hydroxyl group is also crucial, with the 17β-configuration being optimal for high affinity. rose-hulman.edu

| Compound | Modification | Relative Binding Affinity (RBA) for ERα (%) | Relative Binding Affinity (RBA) for ERβ (%) | Reference |

|---|---|---|---|---|

| Estradiol (E2) | Reference | 100 | 100 | oup.com |

| Estrone (B1671321) (E1) | 17-keto | 50 | 30 | oup.com |

| 1-Methyl-E2 | 1-methyl | 79.4 | 112.2 | oup.com |

| 6-Dehydroestrone (B104128) | Δ6-double bond | 10 (relative to E1) | ~100 (relative to E1) | oup.com |

| 2-Hydroxyestrone | 2-hydroxyl | Preferential for ERα | Lower than ERα | oup.com |

| 6-Keto-E2 | 6-keto | Retained high affinity | Retained high affinity | aacrjournals.org |

Computational Modeling and Three-Dimensional QSAR/Comparative Molecular Field Analysis (CoMFA)

Computational methods like three-dimensional quantitative structure-activity relationship (3D-QSAR) and Comparative Molecular Field Analysis (CoMFA) are powerful tools for understanding the SAR of estrogen receptor ligands. nih.govoup.comacs.org These models correlate the biological activity of a series of compounds with their 3D structural properties, such as steric and electrostatic fields. researchgate.net

Identifying Structural Determinants for ERα and ERβ Preferential Binding

CoMFA and other computational studies have been instrumental in identifying the structural features that lead to preferential binding to either ERα or ERβ. oup.comresearchgate.net Although the ligand-binding domains of ERα and ERβ are highly conserved, minor differences in their amino acid composition and volume can be exploited for selective ligand design. embopress.org Computational models have shown that specific steric and electrostatic interactions are key determinants of binding affinity and selectivity. nih.gov For instance, the shape and electronic properties of the ligand in relation to the slightly different contours of the ERα and ERβ binding pockets can favor interaction with one subtype over the other. oup.comembopress.org These models can generate contour maps that visualize regions where steric bulk or specific electrostatic charges would enhance or decrease binding affinity, providing a roadmap for designing selective ligands. researchgate.net

Rational Design of Selective Estrogen Receptor Ligands

The insights gained from SAR and QSAR/CoMFA studies are crucial for the rational design of selective estrogen receptor ligands, often referred to as selective estrogen receptor modulators (SERMs). nih.govrsc.org By understanding which structural modifications on the steroid scaffold enhance binding to ERα versus ERβ, medicinal chemists can synthesize novel compounds with desired selectivity profiles. nih.govtandfonline.com For example, the knowledge that certain D-ring metabolites or B-ring unsaturations favor ERβ binding can be used as a starting point for designing ERβ-selective agonists or antagonists. oup.comaacrjournals.org Computational tools allow for the in-silico screening of virtual compound libraries, prioritizing the synthesis of candidates with the highest predicted affinity and selectivity, thereby streamlining the drug discovery process. nih.govnih.gov This rational approach, grounded in a deep understanding of structure-activity relationships, is essential for developing next-generation endocrine therapies. nih.gov

Advanced Analytical and Characterization Techniques in 1 Methyl 6 Dehydroestrone Research

Spectroscopic Methods for Structural Elucidation

Spectroscopy is indispensable for the unambiguous determination of the 1-Methyl-6-dehydroestrone structure. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) offer a comprehensive view of the molecule's connectivity and mass, which are fundamental to its identification.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise molecular structure of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR are employed to map the carbon-hydrogen framework of the steroid.

In ¹H NMR spectroscopy, the chemical shifts, splitting patterns, and integration of the signals provide detailed information about the electronic environment and connectivity of the hydrogen atoms. For this compound, key diagnostic signals would include those for the aromatic protons on the A-ring, the vinyl proton in the B-ring, the angular methyl group, and the newly introduced methyl group at the C1 position.

While specific spectral data for this compound is found within specialized literature, the expected chemical shifts can be inferred from closely related estrogenic steroids. For instance, the dienone-phenol rearrangement of related compounds to form 1-methyl-Δ6-dehydroestrone highlights the utility of NMR in confirming such structural transformations. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for Steroidal Cores

| Proton/Carbon | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.5 | 110 - 130 |

| Vinylic CH | 5.5 - 6.5 | 120 - 140 |

| C18-Methyl | 0.8 - 1.2 | 10 - 20 |

| C1-Methyl | 2.0 - 2.5 | 15 - 25 |

| C17-Carbonyl | - | 210 - 220 |

Note: The data in this table is representative and intended for illustrative purposes. Actual chemical shifts for this compound would need to be determined from its specific spectrum.

Mass spectrometry (MS) is a critical tool for determining the molecular weight and elemental composition of this compound. It is also instrumental in deducing structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, which allows for the determination of the elemental composition and, consequently, the molecular formula of this compound. This technique is essential for distinguishing between compounds with the same nominal mass but different elemental compositions. For a compound with the molecular formula C₁₉H₂₂O₂, the calculated monoisotopic mass is 282.1620 g/mol . HRMS would be expected to confirm this value with high precision, typically within a few parts per million (ppm), providing strong evidence for the compound's identity. In studies of related dehydroestrone derivatives, HRMS has been successfully used to confirm their calculated molecular weights. researchgate.net

Tandem Mass Spectrometry (MS/MS) is a sophisticated technique used to further probe the structure of this compound. In an MS/MS experiment, the parent ion is selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to create a fragmentation spectrum. This spectrum provides a "fingerprint" of the molecule, revealing information about the connectivity of its atoms and the stability of different parts of the structure. This is particularly useful for distinguishing between isomers, as different arrangements of atoms will often lead to different fragmentation patterns. The isomerization and rearrangement of this compound have been studied, indicating the power of mass spectrometry in differentiating such closely related structures.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

Chromatographic Techniques for Purity and Metabolite Profiling

Chromatographic methods are essential for separating this compound from impurities, starting materials, and byproducts that may be present after its synthesis. These techniques are also vital for studying its metabolism by separating it from its various metabolites.

High-Performance Liquid Chromatography (HPLC) is the most common chromatographic technique for assessing the purity of this compound. A standard method would involve a reversed-phase column, such as a C18 column, with a mobile phase typically consisting of a gradient of acetonitrile (B52724) and water.

The compound is detected as it elutes from the column using a UV detector. The chromophores in the this compound molecule, specifically the aromatic A-ring and the conjugated double bond system in the B-ring, absorb UV light at characteristic wavelengths. The intensity of the absorption is proportional to the concentration of the compound, allowing for quantification. The purity of the sample is determined by comparing the area of the peak corresponding to this compound to the total area of all peaks in the chromatogram. For pharmaceutical applications, a purity of greater than 95% is often required.

Table 2: Typical HPLC Parameters for Estrogen Analysis

| Parameter | Typical Value/Condition |

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile/Water Gradient |

| Detection | UV Absorbance (200-300 nm) |

| Purity Threshold | >95% |

Note: This table provides a general overview of typical HPLC conditions. Specific parameters would be optimized for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC/MS) for Metabolite Identification

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In steroid research, it is a cornerstone for metabolite profiling due to its high resolution and the structural information provided by mass spectrometry. mst.dk For estrogens and their analogs, a derivatization step is typically required to increase their volatility and thermal stability for GC analysis. nih.gov This often involves converting hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers. oup.com

In the context of identifying metabolites of dehydroestrogens, research has utilized GC/MS to analyze fractions collected from High-Performance Liquid Chromatography (HPLC). For instance, in studies investigating the metabolism of 17β-estradiol (E2) by human cytochrome P450 (CYP) enzymes, GC/MS analysis was crucial for identifying metabolites that were less polar than the parent compound. oup.com One study using expressed human CYP isoforms found that CYP1A1 and CYP2A6 enzymes could form 6-dehydro-E2 from E2. oup.com The identification of the TMS-derivatized 6-dehydro-E2 was confirmed by its mass spectrum and retention time in the GC/MS analysis. oup.com

Furthermore, the sensitivity and selectivity of tandem mass spectrometry (GC-MS/MS) make it invaluable for detecting low-level metabolites in complex biological matrices like urine. This technique has been successfully applied to study the metabolism of other synthetic steroids with a ∆6-double bond, such as Δ6-methyltestosterone. nih.gov Researchers were able to identify and monitor the excretion of its main metabolites over a long period, demonstrating the utility of GC-MS/MS for understanding the metabolic fate of such compounds. nih.gov Although specific metabolite studies for this compound are not widely published, the established GC/MS methodologies for related dehydroestrogens and methylated steroids provide a clear framework for its future metabolic investigation. oup.comgcms.cz

Table 1: GC/MS Conditions for Analysis of Estrogen Analogs This table presents typical, generalized conditions and may vary based on the specific analyte and instrumentation.

| Parameter | Condition | Reference |

|---|---|---|

| Column | RTX-5MS capillary column (or similar) | oup.com |

| Carrier Gas | Helium | oup.com |

| Derivatization | N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) / Trimethylchlorosilane (TMCS) to form TMS-ether derivatives | nih.govkoreascience.kr |

| Ionization Mode | Electron Impact (EI) or Negative Chemical Ionization (NCI) | oup.comgcms.cz |

| Detection | Single Ion Monitoring (SIM) or Selected Reaction Monitoring (SRM) for MS/MS | mst.dkgcms.cz |

Ultrafiltration Coupled with LC-MS/MS for Receptor Binding Studies

Ultrafiltration coupled with Liquid Chromatography-Tandem Mass Spectrometry (UF-LC-MS/MS) is an efficient, high-throughput screening method used to identify ligands for specific biological targets, including estrogen receptors (ERα and ERβ). nih.govmdpi.comresearchgate.net The technique is based on the principle of separating protein-ligand complexes from unbound small molecules using a semi-permeable membrane. mdpi.com

The process involves incubating a mixture of compounds (such as a plant extract or a library of synthetic molecules) with the target receptor. researchgate.net After reaching binding equilibrium, the solution is passed through an ultrafiltration device. The receptor and any bound ligands, being large complexes, are retained by the filter, while small, unbound molecules pass through into the filtrate. nih.gov The retained complexes are then dissociated, and the released ligands are identified and quantified using highly sensitive and selective LC-MS/MS. nih.govnih.gov A control experiment using a denatured (inactive) protein is run in parallel to account for non-specific binding. nih.govresearchgate.net

This methodology has been successfully applied to investigate the binding of various estrogens to human ER-α and ER-β. nih.govnih.govacs.org In one study, a mixture of estradiol (B170435) and six equine estrogens, including 8,9-dehydroestrone (B195169), was assayed simultaneously to determine their relative binding affinities for both ER subtypes. nih.gov The results demonstrated that this UF-LC-MS/MS method could effectively screen mixtures and provide a rank order of binding affinities consistent with traditional radioligand binding assays. nih.gov This approach is particularly valuable for identifying receptor-subtype-selective ligands from complex mixtures, a key goal in drug discovery. nih.govacs.org While direct UF-LC-MS/MS studies on this compound are not prominent in the literature, the method's proven success with structurally similar dehydroestrogens makes it an ideal tool for characterizing its binding profile to ERα and ERβ. nih.govaacrjournals.org

Table 2: Relative Binding Affinities of Selected Estrogens to ERα and ERβ Data extracted from a study comparing various estrogen metabolites. RBA is the Relative Binding Affinity compared to Estradiol-17β (E2).

| Compound | Abbreviation | RBAα (%) | RBAβ (%) | RBAα/RBAβ Ratio | Reference |

|---|---|---|---|---|---|

| Estrone (B1671321) | E1 | 50.1 | 35.5 | 1.4 | oup.com |

| 6-Dehydroestrone (B104128) | 6-dehydro-E1 | 5.0 | 33.1 | 0.2 | oup.com |

| Equilin (B196234) | 22.5 | 112.2 | 0.2 | oup.com | |

| 1-Methyl-estradiol | 1-Methyl-E2 | 79.4 | 14 | 5.7 | oup.com |

Crystallography and Structural Biology Applications

The structure of the parent molecule, estrone, has been determined, revealing the conformation of the steroid's four-ring system. researchgate.net Ring C adopts a standard chair conformation, while the five-membered D-ring is in a β-envelope conformation. researchgate.net The synthesis and structure of 1-methylestrone (B57418) have also been confirmed, providing a basis for understanding the impact of the C1-methyl group on the A-ring's geometry and electronic properties. acs.org The introduction of the 6-dehydro double bond between carbons 6 and 7 would further alter the conformation of the B-ring, making it more planar compared to the saturated analog.

Future Research Directions and Theoretical Applications

Elucidation of Undiscovered Metabolic Pathways and Metabolite Activity

While 1-Methyl-6-dehydroestrone is utilized in studies of estrogen metabolism, a complete picture of its metabolic fate remains to be drawn. Future research should aim to identify all metabolic pathways, including both major and minor routes of transformation within various biological systems. The first step in the metabolism of estrogens is often hydroxylation, which can occur at several positions on the steroid nucleus, followed by sulfation, glucuronidation, or methylation. nih.gov The resulting metabolites may possess their own distinct biological activities, which could be synergistic, antagonistic, or entirely different from the parent compound.

Exploration of Novel Synthetic Routes with Improved Efficiency or Green Chemistry Principles

The development of new and improved methods for synthesizing this compound and its analogs is a key area for future research. Current synthetic strategies can be complex and may not be optimal in terms of yield, cost-effectiveness, or environmental impact. acs.orgresearchgate.netacs.orggoogle.comacs.org Future efforts should focus on designing synthetic routes that are more efficient and adhere to the principles of green chemistry. kallipos.grwhiterose.ac.uk

This could involve the use of novel catalysts, environmentally benign solvents, and reaction conditions that minimize waste and energy consumption. iastate.educuhk.edu.hk For example, exploring one-pot procedures or tandem reactions could streamline the synthesis process. iastate.edumdpi.com The application of green chemistry principles not only reduces the environmental footprint of chemical synthesis but can also lead to more economical and scalable production methods. kallipos.grwhiterose.ac.ukunitus.it

Table 1: Potential Green Chemistry Approaches for Steroid Synthesis

| Green Chemistry Principle | Application in this compound Synthesis |

| Waste Prevention | Designing syntheses with high atom economy to minimize byproducts. |

| Atom Economy | Utilizing reactions that incorporate the maximum number of atoms from the reactants into the final product. |

| Less Hazardous Chemical Syntheses | Employing less toxic reagents and solvents. |

| Designing Safer Chemicals | Synthesizing derivatives with reduced toxicity and improved efficacy. |

| Safer Solvents and Auxiliaries | Replacing traditional organic solvents with greener alternatives like water or bio-based solvents. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure to reduce energy consumption. |

| Use of Renewable Feedstocks | Investigating the use of bio-based starting materials. |

| Reduce Derivatives | Minimizing the use of protecting groups to reduce the number of synthetic steps. |

| Catalysis | Employing catalytic reagents in small amounts instead of stoichiometric reagents. |

Advanced Structural Studies of this compound-Receptor Interactions

A deeper understanding of how this compound interacts with its biological targets, primarily estrogen receptors (ERs), is fundamental to explaining its activity. While it is known that the compound binds to both ERα and ERβ, the precise structural details of these interactions are not fully characterized. oup.comoup.com

Future research should employ advanced structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, to determine the high-resolution three-dimensional structures of this compound in complex with ERα and ERβ. These studies will provide detailed insights into the specific amino acid residues involved in binding and how the unique structural features of the compound, like the 1-methyl and 6-dehydro groups, influence receptor affinity and conformation. oup.comoup.com This knowledge is invaluable for structure-based drug design.

Development of Advanced In Vitro and Organoid Models for Mechanistic Studies

To better understand the mechanisms of action of this compound, more sophisticated in vitro models that closely mimic human physiology are needed. frontiersin.organr.fr Traditional two-dimensional cell cultures have limitations in recapitulating the complexity of tissues. nih.gov

The development and use of three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a more physiologically relevant environment to study the effects of this compound. frontiersin.orgnih.govbiologists.com For instance, endometrial or breast cancer organoids could be used to investigate the compound's impact on cell proliferation, differentiation, and gene expression in a context that better reflects the in vivo situation. frontiersin.orgnih.gov These advanced models can also be used to study the influence of the tissue microenvironment on the compound's activity and metabolism. biologists.comtechnologynetworks.com

Design and Synthesis of Next-Generation Dehydroestrone Analogs with Enhanced Specificity

The structural framework of this compound provides a promising scaffold for the design and synthesis of novel dehydroestrone analogs. By systematically modifying the structure, it may be possible to develop next-generation compounds with enhanced properties, such as increased receptor specificity, improved metabolic stability, or altered agonist/antagonist activity. acs.org

For example, quantitative structure-activity relationship (QSAR) studies can be employed to guide the design of new analogs with a desired biological profile. oup.com The synthesis of a library of related compounds would allow for a comprehensive exploration of the structure-activity landscape, potentially leading to the discovery of new therapeutic agents. acs.org

Potential Applications in Biochemical Pathway Probes and Biological System Modulation

Beyond its direct therapeutic potential, this compound and its derivatives could serve as valuable tools for basic research. Its unique interactions with estrogen receptors could be exploited to create biochemical probes to study the intricacies of estrogen signaling pathways.

For instance, by attaching fluorescent tags or other reporter molecules to this compound, researchers could visualize and track the localization and dynamics of estrogen receptors within living cells. These probes could also be used to investigate the downstream effects of receptor activation and to identify other proteins that interact with the estrogen receptor complex. Such tools would be instrumental in modulating and dissecting complex biological systems.

常见问题

Q. What validated synthetic routes exist for 1-Methyl-6-dehydroestrone, and how can researchers ensure reproducibility?

To ensure reproducibility, document reaction conditions (solvents, catalysts, temperatures), purification steps (e.g., column chromatography, recrystallization), and characterization data (e.g., NMR, HPLC purity ≥95%). For novel syntheses, include spectral comparisons with literature data for known intermediates . Reproducibility requires explicit procedural details in the Experimental section, with deviations from established protocols justified .

Q. What analytical techniques are critical for confirming the identity and purity of this compound?

- Primary methods : High-resolution mass spectrometry (HRMS) for molecular formula validation; H/C NMR for structural elucidation.

- Purity assessment : HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to quantify impurities (<0.5% threshold). Cross-validate with melting point analysis and elemental composition data .

Q. How should researchers design a literature review to identify gaps in existing studies on this compound?

- Use databases like PubMed, SciFinder, and Web of Science with keywords: "this compound synthesis," "metabolism," "receptor binding."

- Prioritize peer-reviewed journals; exclude non-academic sources (e.g., patents, commercial websites). Critically evaluate contradictions in reported biological activities or structural data .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Toxicity mitigation : Use fume hoods for powder handling; wear nitrile gloves and safety goggles.

- Storage : Store at –20°C in airtight containers with desiccants. Reference Material Safety Data Sheets (MSDS) for spill management and disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported estrogen receptor binding affinities of this compound?

- Methodological audit : Compare assay conditions (e.g., cell lines, radioligand concentrations) across studies.

- Controls : Include reference compounds (e.g., estradiol) in parallel experiments.

- Statistical analysis : Apply ANOVA to assess inter-laboratory variability and confirm significance thresholds (p < 0.05) .

Q. What strategies optimize the stereoselective synthesis of this compound derivatives?

- Catalyst screening : Test chiral catalysts (e.g., BINOL-derived phosphoric acids) under varying temperatures.

- Kinetic vs. thermodynamic control : Monitor reaction progress via TLC/GC-MS to identify optimal termination points.

- Computational modeling : Use DFT calculations to predict transition states and enantiomeric excess .

Q. How should researchers design stability studies for this compound under physiological conditions?

- Parameters : pH (1.2–7.4), temperature (37°C), and oxidative stress (HO).

- Analytical endpoints : Degradation products quantified via LC-MS; half-life calculated using first-order kinetics.